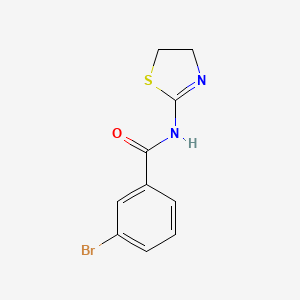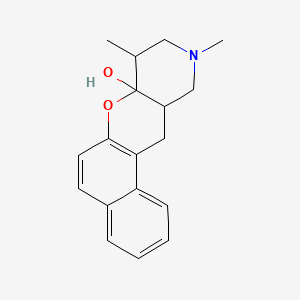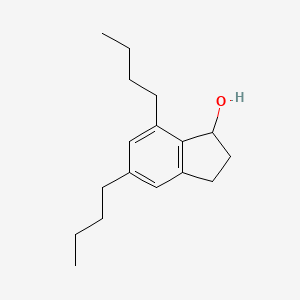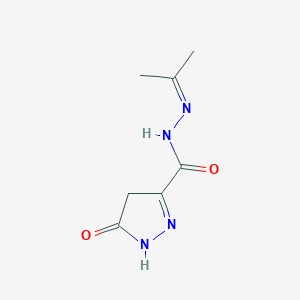
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide typically involves the reaction of hydrazides with ketones or aldehydes. One common method involves heating a mixture of hydrazide and acetone under reflux conditions for several hours. The reaction mixture is then evaporated under reduced pressure, and the residue is purified using solvents such as diethyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-substituted 7-amino-4-methyl-2H-chromen-2-ones: These compounds share some structural similarities and have been studied for their antibacterial activity.
Cycloalka[b]pyridines: These derivatives have shown potential as selective kinase inhibitors and exhibit various biological activities.
Uniqueness
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide is unique due to its specific structure and the presence of both a pyrazole ring and a carboxamide group
Propiedades
Número CAS |
406476-79-7 |
|---|---|
Fórmula molecular |
C7H10N4O2 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-4(2)8-11-7(13)5-3-6(12)10-9-5/h3H2,1-2H3,(H,10,12)(H,11,13) |
Clave InChI |
XQFIBJLYBMBCIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)C1=NNC(=O)C1)C |
Solubilidad |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


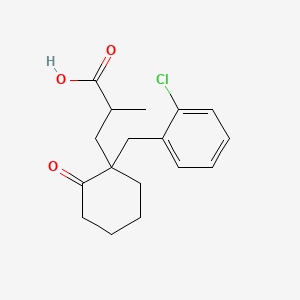
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
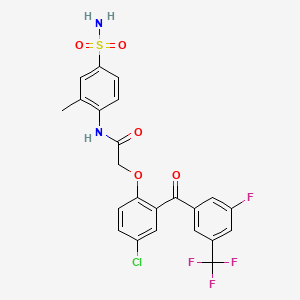
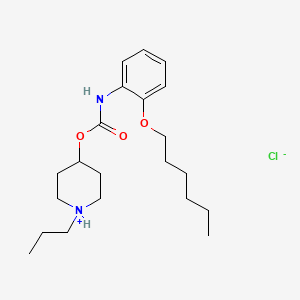
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

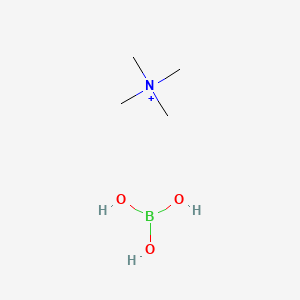
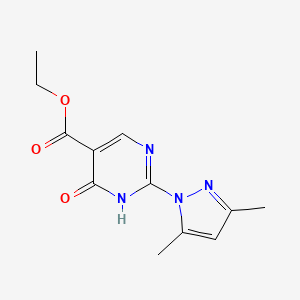
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
